molecular formula C54H50I2N2O2 B12768788 1,1'-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide CAS No. 89141-78-6

1,1'-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide

Cat. No.: B12768788
CAS No.: 89141-78-6
M. Wt: 1012.8 g/mol
InChI Key: SMNZGKFLWOEKIY-UHFFFAOYSA-L
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Description

1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexanediyl linker connecting two pyridinium units, each substituted with methoxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide typically involves a multi-step process:

    Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units through a reaction between 4-(4-methoxyphenyl)-2,6-diphenylpyridine and an appropriate alkylating agent.

    Linking the Pyridinium Units: The pyridinium units are then linked using 1,6-hexanediyl dibromide under controlled conditions to form the bis-pyridinium structure.

    Introduction of Diiodide Ions: The final step involves the addition of diiodide ions to the bis-pyridinium structure, typically through a metathesis reaction with a suitable iodide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The pyridinium units can undergo substitution reactions, particularly at the methoxyphenyl and diphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced pyridinium compounds.

Scientific Research Applications

1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe and in drug development.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes, receptors, and cellular components, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dibromide
  • 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dichloride

Uniqueness

1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is unique due to the presence of diiodide ions, which can enhance its reactivity and potential applications compared to its bromide and chloride counterparts. The specific structural arrangement and electronic properties of this compound contribute to its distinct behavior in chemical and biological systems.

Properties

CAS No.

89141-78-6

Molecular Formula

C54H50I2N2O2

Molecular Weight

1012.8 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-[6-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diiodide

InChI

InChI=1S/C54H50N2O2.2HI/c1-57-49-31-27-41(28-32-49)47-37-51(43-19-9-5-10-20-43)55(52(38-47)44-21-11-6-12-22-44)35-17-3-4-18-36-56-53(45-23-13-7-14-24-45)39-48(42-29-33-50(58-2)34-30-42)40-54(56)46-25-15-8-16-26-46;;/h5-16,19-34,37-40H,3-4,17-18,35-36H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

SMNZGKFLWOEKIY-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[I-].[I-]

Origin of Product

United States

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